1-Hexanone, 1-(1-hydroxycyclohexyl)-
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Overview
Description
1-Hexanone, 1-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C12H22O2. It is a ketone that features a cyclohexyl group attached to a hexanone backbone. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Hexanone, 1-(1-hydroxycyclohexyl)- involves several steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at elevated temperatures to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride as a catalyst to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed using dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The cyclohexylphenyl ketone is chlorinated to form 1-chlorocyclohexylphenyl ketone.
Alkaline Hydrolysis: The chlorinated product is then subjected to alkaline hydrolysis to produce 1-Hexanone, 1-(1-hydroxycyclohexyl)-.
Chemical Reactions Analysis
1-Hexanone, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexanone, 1-(1-hydroxycyclohexyl)- has several scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Hexanone, 1-(1-hydroxycyclohexyl)- primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the absorption of UV light by the compound and the subsequent generation of reactive species that drive the polymerization process .
Comparison with Similar Compounds
1-Hexanone, 1-(1-hydroxycyclohexyl)- can be compared with other similar compounds such as:
Cyclohexanone: Unlike 1-Hexanone, 1-(1-hydroxycyclohexyl)-, cyclohexanone lacks the hexanone backbone and is primarily used as a solvent and in the production of nylon.
1-Benzoylcyclohexanol: This compound is similar in structure but has a benzoyl group instead of a hexanone group. It is also used as a photoinitiator but has different reactivity and applications.
1-Ethynyl-1-cyclohexanol: This compound contains an ethynyl group and is used in chemical manufacturing processes.
The uniqueness of 1-Hexanone, 1-(1-hydroxycyclohexyl)- lies in its specific structure, which imparts unique photoinitiating properties, making it highly effective in UV-curable applications.
Properties
CAS No. |
182292-53-1 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)hexan-1-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-5-8-11(13)12(14)9-6-4-7-10-12/h14H,2-10H2,1H3 |
InChI Key |
DLUCNRXMXAEYOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1(CCCCC1)O |
Origin of Product |
United States |
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